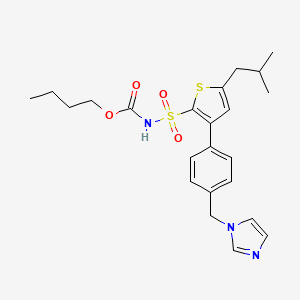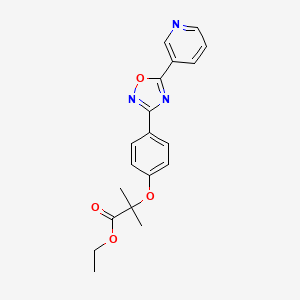![molecular formula C16H10F2N6O B1667726 N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 210302-17-3](/img/structure/B1667726.png)
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
説明
“N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine”, also known as BAM15, is a novel mitochondrial uncoupler . It exhibits a broad effective range of H+ gradient-dissipating action without affecting plasma membrane electrophysiology . It has been found to increase the mitochondrial respiration rate and is less cytotoxic compared to other protonophore uncouplers .
Molecular Structure Analysis
The empirical formula of BAM15 is C16H10F2N6O and it has a molecular weight of 340.29 g/mol .Chemical Reactions Analysis
BAM15 is known to increase proton leak . Over time, it diminishes cell proliferation, migration, and ATP production . It also decreases mitochondrial membrane potential while inducing apoptosis and reactive oxygen species accumulation .Physical And Chemical Properties Analysis
BAM15 is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The storage temperature is recommended to be -20°C .科学的研究の応用
Obesity Treatment
BAM 15 has been identified as a potential treatment for obesity. It operates by reducing the efficiency of mitochondria, leading to increased energy expenditure and resistance to weight gain. This could be a significant step forward in addressing obesity-related health issues .
Diabetes Management
Research suggests that BAM 15 could be beneficial in managing diabetes. By enhancing mitochondrial function and energy utilization, BAM 15 may help regulate blood sugar levels and provide a new avenue for diabetes treatment .
Fatty Liver Disease
BAM 15 is also being explored as a treatment for fatty liver disease. Its mechanism of increasing energy expenditure could help reduce fat accumulation in the liver, offering a promising therapeutic approach .
Cancer Therapy
Some forms of cancer might be treatable with BAM 15 due to its ability to disrupt mitochondrial function within cancer cells, potentially inhibiting their growth and survival .
Mitochondrial Function Improvement
Extensive research has focused on the potential of BAM 15 to improve mitochondrial function. This could lead to better cellular health and energy management, which is crucial for various bodily functions .
Weight Loss Facilitation
BAM 15 has shown promise in facilitating weight loss by increasing energy expenditure. This could be particularly useful for individuals struggling with weight management .
Metabolic Improvements
The compound may promote metabolic improvements, contributing to overall metabolic health and potentially reducing the risk of metabolic disorders .
Healthy Aging
BAM 15 has been associated with promoting healthy aging by removing damaged mitochondria, generating more healthy mitochondria, and reducing age-related inflammation .
作用機序
Target of Action
BAM15, also known as N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, primarily targets the mitochondria , the power plants of the cell . It acts as a selective mitochondrial uncoupler .
Mode of Action
BAM15 disrupts the coupling between electron transport and ATP synthesis in the mitochondria . This disruption leads to the dissipation of the proton gradient across the inner mitochondrial membrane . As a result, the mitochondria become less efficient, leading to increased mitochondrial respiration and energy expenditure .
Biochemical Pathways
BAM15 affects several biochemical pathways. It enhances mitochondrial respiration and metabolic flexibility . It also activates crucial signaling pathways, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) . AMPK activates in response to BAM15-induced ATP depletion, promoting glucose uptake and fatty acid oxidation .
Pharmacokinetics
It is known that bam15 has high lipophilicity , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
BAM15 has shown promise in treating several health conditions. It increases energy expenditure and reduces fat accumulation, showing potential in obesity treatment . In diabetes, it improves glycemic control and reverses insulin resistance . Additionally, BAM15 has potential in non-alcoholic fatty liver disease, sepsis, and cardiovascular diseases by mitigating oxidative stress, modulating inflammatory responses, and promoting cardioprotection .
Action Environment
The action of BAM15 can be influenced by various environmental factors. For instance, the compound’s high lipophilicity may affect its solubility and delivery methods .
特性
IUPAC Name |
5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJBRZAJRPPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BAM15?
A1: BAM15 acts as a mitochondrial uncoupler. It achieves this by increasing proton transport into the mitochondrial matrix through a pathway independent of ATP synthase. [] This disrupts the proton gradient necessary for ATP synthesis, effectively uncoupling nutrient oxidation from ATP production. []
Q2: What are the downstream effects of BAM15's uncoupling action?
A2: By uncoupling mitochondria, BAM15 stimulates energy expenditure and influences glucose and lipid metabolism. [] This leads to increased mitochondrial respiration, enhanced insulin action, and stimulated nutrient uptake due to the sustained activation of AMPK. []
Q3: How does BAM15 affect mitochondrial membrane potential?
A3: BAM15, as a protonophore, decreases the mitochondrial membrane potential (ΔΨm) by facilitating proton leakage across the inner mitochondrial membrane. [] This uncoupling effect disrupts the proton gradient, leading to increased oxygen consumption without a corresponding increase in ATP production.
Q4: Does BAM15 affect the plasma membrane potential?
A4: Unlike some earlier mitochondrial uncouplers, BAM15 selectively targets mitochondria and does not depolarize the plasma membrane. [, ] This selectivity makes it a valuable tool for studying mitochondrial function and a potentially safer therapeutic agent.
Q5: How does BAM15's action on mitochondria relate to its therapeutic potential in obesity?
A5: BAM15's ability to uncouple mitochondria leads to increased energy expenditure, making it a potential therapeutic strategy for obesity. [, ] Studies have shown that BAM15 can reduce body weight and fat mass in diet-induced obese mice. [, , ]
Q6: Does BAM15 influence glucose homeostasis?
A6: Yes, BAM15 has been shown to improve glucose homeostasis. In preclinical studies, BAM15-treated mice demonstrated enhanced insulin sensitivity and improved glycemic control. [, ] These effects are attributed to the drug's influence on lipid-rich tissues and its ability to stimulate glucose metabolism. []
Q7: What is the molecular formula and weight of BAM15?
A7: The molecular formula of BAM15 is C16H8F2N6O. Its molecular weight is 338.26 g/mol.
Q8: Have there been any computational studies on BAM15?
A8: While specific QSAR models are not detailed in the provided abstracts, computational methods are likely used in the development and optimization of BAM15 and its derivatives. The identification of BAM15 through chemical library screening [] suggests the use of computational approaches in early stages. Additionally, the development of derivatives like the imidazolopyrazine uncoupler SHD865 [] points towards further computational design and optimization efforts.
Q9: How does modifying the structure of BAM15 affect its uncoupling activity?
A9: Research on BAM15 derivatives suggests that structural modifications can significantly impact its uncoupling activity. For instance, replacing the furazanopyrazine core of BAM15 with an imidazolopyrazine core, as seen in SHD865, resulted in a milder uncoupler with a lower maximal respiration rate. []
Q10: Are there specific structural features crucial for BAM15's mitochondrial uncoupling activity?
A10: Research on oxadiazolopyridine derivatives, structurally related to BAM15, indicates that the presence of unsymmetrical aniline derivatives with electron-withdrawing groups is favorable for uncoupling activity. [] Additionally, the N-H proton of the aniline ring appears crucial for the protonophore activity. []
Q11: How does BAM15's in vivo activity translate to its potential therapeutic benefits?
A11: BAM15's in vivo activity, specifically its ability to uncouple mitochondria and increase energy expenditure, translates to its potential therapeutic benefits in addressing metabolic diseases. [, , , ] Studies in mice have shown that BAM15 treatment can reduce body weight, fat mass, and improve glucose homeostasis, [, ] suggesting its potential for treating obesity and related metabolic disorders.
Q12: What in vitro models have been used to study BAM15's effects?
A12: Researchers have used various in vitro models to investigate the effects of BAM15:* Cell lines: C2C12 myotubes [], L6 myoblasts [], RAW264.7 macrophages [], Hepa 1-6 hepatocytes [], PC12 neuron cells []* Primary cells: Human THP-1 macrophages [], mouse RAW264.7 macrophages [], primary human retinal pigment epithelial cells (H-RPE) []
Q13: How is BAM15's effect on cellular respiration typically measured in vitro?
A13: The oxygen consumption rate (OCR) is frequently used as a readout for BAM15's mitochondrial uncoupling activity in vitro. [, , ] This measurement reflects the cellular respiration rate and provides insights into the compound's impact on mitochondrial function.
Q14: What in vivo models have been used to study BAM15?
A14: Several in vivo models have been employed to study BAM15, primarily focusing on its effects on metabolic disorders:* Diet-induced obese mice: This model is used to investigate BAM15's effects on body weight, fat mass, glucose homeostasis, and liver health. [, , , ]* Cecal ligation and puncture (CLP) sepsis mice: This model is used to assess BAM15's therapeutic potential in sepsis, examining its impact on survival, organ injury, inflammation, and mitochondrial damage. [, , ] * Aged C57BL/6J mice: This model is used to study BAM15's effects on age-related muscle decline (sarcopenia) and its impact on body composition, muscle function, energy expenditure, and glucose tolerance. []
Q15: Has BAM15 been tested in clinical trials?
A15: Based on the provided research papers, BAM15 has not yet been tested in clinical trials. The current research primarily focuses on preclinical studies to establish its safety and efficacy in various disease models.
Q16: Are there any strategies to enhance the delivery of BAM15 to specific tissues?
A16: One study explored a targeted delivery approach for BAM15 using PLGA particles. This method aimed to deliver BAM15 specifically to macrophages, potentially enhancing its therapeutic efficacy in inflammatory diseases like sepsis. []
Q17: Are there any identified biomarkers for BAM15 efficacy?
A17: Research suggests that circulating mitochondrial DNA (mtDNA) levels could serve as a potential biomarker for both sepsis diagnosis and BAM15 treatment efficacy. [] BAM15 administration was shown to decrease the elevated mtDNA levels observed in a mouse model of sepsis. []
Q18: What analytical techniques are used to study BAM15's effects?
A18: Several analytical methods are employed to study BAM15 and its effects:
- Extracellular flux analysis: This technique measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time data on cellular respiration and glycolysis. [, , , ]
- Western blotting: This method is used to detect and quantify specific proteins, such as phosphorylated AMPK, a marker for AMPK activation, which is a downstream effect of BAM15. [, ]
- Flow cytometry: This technique is used to analyze and sort cells based on their physical and chemical characteristics. In BAM15 research, it has been used to quantify specific cell populations, like inflammatory monocytes/macrophages in the liver. []
- Histological analysis: This method involves examining tissue samples under a microscope to assess organ damage and structural changes. [, ]
- Enzyme-linked immunosorbent assay (ELISA): This technique is used to quantify the levels of specific proteins, such as cytokines, in biological samples, providing insights into the inflammatory response. [, ]
Q19: How does BAM15 represent an advancement in the field of mitochondrial uncouplers?
A19: BAM15 represents a significant advancement in the field. Unlike earlier uncouplers, BAM15 demonstrates greater mitochondrial selectivity, avoiding undesirable effects on the plasma membrane. [, ] This improved safety profile, combined with its potent uncoupling activity, makes BAM15 a promising candidate for further research and potential therapeutic development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



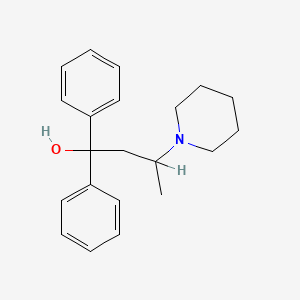
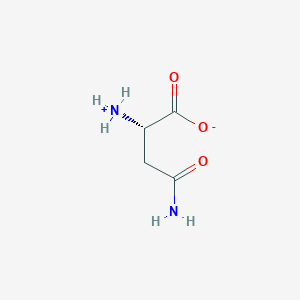
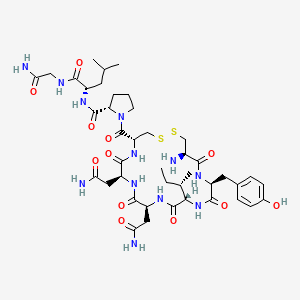
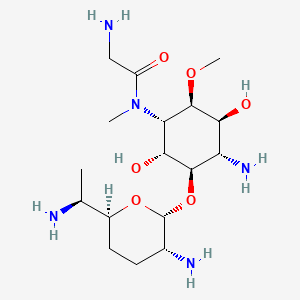

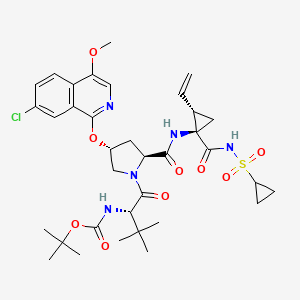
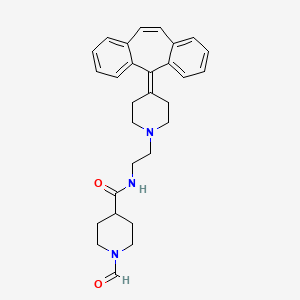
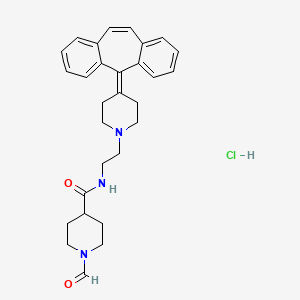
![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)
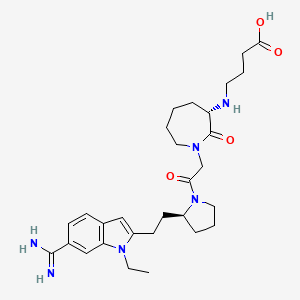
![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
